2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 142978-14-1
VCID: VC16827194
InChI: InChI=1S/C13H9BrClNO/c14-8-13(17)12-7-3-6-11(16-12)9-4-1-2-5-10(9)15/h1-7H,8H2
SMILES:
Molecular Formula: C13H9BrClNO
Molecular Weight: 310.57 g/mol

2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one

CAS No.: 142978-14-1

Cat. No.: VC16827194

Molecular Formula: C13H9BrClNO

Molecular Weight: 310.57 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one - 142978-14-1

Specification

CAS No. 142978-14-1
Molecular Formula C13H9BrClNO
Molecular Weight 310.57 g/mol
IUPAC Name 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethanone
Standard InChI InChI=1S/C13H9BrClNO/c14-8-13(17)12-7-3-6-11(16-12)9-4-1-2-5-10(9)15/h1-7H,8H2
Standard InChI Key MXFABHNUCAUZOY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)CBr)Cl

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The core structure of 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one consists of a pyridine ring fused with a 2-chlorophenyl group and a brominated acetyl chain. The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing effects of the chloro and bromo substituents, creates a polarized molecular framework. This polarity influences reactivity, solubility, and intermolecular interactions .

Bonding and Stereoelectronic Effects

The acetyl group at the 1-position introduces a ketone functionality, while the bromine atom at the 2-position enhances electrophilicity at the α-carbon. The 2-chlorophenyl substituent on the pyridine ring contributes steric bulk and modulates π-π stacking interactions, which are critical in solid-state packing and crystal formation .

Computational Descriptors

Using analogs such as 2-bromo-1-(6-bromopyridin-2-yl)ethanone (PubChem CID: 53407585) as a reference, the target compound’s molecular weight is estimated at 313.56 g/mol (C₁₃H₈BrClNO). Key computed descriptors include:

PropertyValueSource Analog
LogP (Partition Coefficient)3.2 ± 0.3
Topological Polar Surface Area29.96 Ų
Molar Refractivity70.8 cm³

These values suggest moderate hydrophobicity and limited solubility in polar solvents, consistent with halogenated aromatics .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of 2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one can be approached via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. A plausible route involves:

  • Formation of the pyridine core: Condensation of 2-chlorobenzaldehyde with ammonium acetate yields 6-(2-chlorophenyl)pyridine-2-carbaldehyde .

  • Acetylation: Reaction with acetyl bromide in the presence of AlCl₃ introduces the bromoacetyl group .

Optimization Challenges

Side reactions, such as over-bromination or decomposition of the chlorophenyl group, necessitate careful temperature control (50–60°C) and stoichiometric precision .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data from analogous compounds (e.g., 2-bromo-1-(2-chlorophenyl)ethanone, CAS 5000-66-8) predict:

PropertyValueUncertainty
Melting Point158–162°C±2°C
Boiling Point292–298°C±5°C
Density (25°C)1.68 g/cm³±0.1 g/cm³

The high melting point reflects strong intermolecular halogen bonding and π-stacking .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The α-bromo ketone moiety is highly reactive toward nucleophiles. For example, reaction with amines yields imine derivatives, while thiols produce thioethers. Computational studies indicate that the electron-withdrawing pyridine ring accelerates SN2 kinetics by polarizing the C-Br bond .

Catalytic Applications

Pd-catalyzed coupling reactions (e.g., Heck, Sonogashira) using this compound as a substrate enable the construction of biaryl systems, relevant to drug discovery .

Pharmacological and Industrial Applications

Materials Science

The compound’s rigid aromatic framework makes it a candidate for organic semiconductors or liquid crystal displays, where halogen interactions enhance charge transport .

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